molecular formula C7H11BrO3 B179809 Tert-butyl 3-bromo-2-oxopropanoate CAS No. 16754-73-7

Tert-butyl 3-bromo-2-oxopropanoate

Cat. No.: B179809
CAS No.: 16754-73-7
M. Wt: 223.06 g/mol
InChI Key: FLTKVDFSOLXYOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-bromo-2-oxopropanoate can be synthesized through the reaction of 3-bromopyruvic acid with tert-butanol in the presence of an acid catalyst . The reaction typically involves the esterification of 3-bromopyruvic acid with tert-butanol, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-2-oxopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of this compound, such as tert-butyl 3-amino-2-oxopropanoate.

    Reduction Reactions: The major products include tert-butyl 3-hydroxy-2-oxopropanoate.

    Oxidation Reactions: The major products are carboxylic acids, such as tert-butyl 3-carboxy-2-oxopropanoate.

Scientific Research Applications

Tert-butyl 3-bromo-2-oxopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-oxopropanoate involves the formation of an intermediate bromonium ion. This bromonium ion undergoes nucleophilic attack by various nucleophiles, leading to the formation of the desired products. The exact molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl bromoacetate: Similar in structure but with a different substitution pattern.

    Tert-butyl 3-bromopropanoate: Another similar compound with a different carbon chain length.

Uniqueness

Tert-butyl 3-bromo-2-oxopropanoate is unique due to its specific substitution pattern, which allows for a wide range of chemical reactions and applications. Its ability to undergo various substitution, reduction, and oxidation reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 3-bromo-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-7(2,3)11-6(10)5(9)4-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTKVDFSOLXYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540411
Record name tert-Butyl 3-bromo-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16754-73-7
Record name tert-Butyl 3-bromo-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-bromo-2-oxopropanoate
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